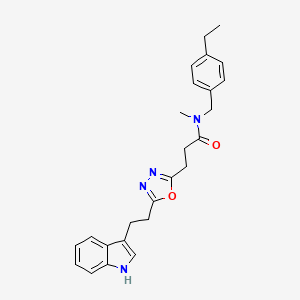

3-(5-(2-(1H-Indol-3-yl)ethyl)-1,3,4-oxadiazol-2-yl)-N-(4-ethylbenzyl)-N-methylpropanamide

Description

DW0254 is a small molecule inhibitor that targets the interaction between phosphodiester 6 subunit delta (PDE6D) and RAS proteins. This compound has shown promising anti-leukemic activity, particularly in RAS-mutated cells. It works by inhibiting the localization of RAS to the plasma membrane, which is crucial for RAS-mediated signaling pathways .

Properties

Molecular Formula |

C25H28N4O2 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

N-[(4-ethylphenyl)methyl]-3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]-N-methylpropanamide |

InChI |

InChI=1S/C25H28N4O2/c1-3-18-8-10-19(11-9-18)17-29(2)25(30)15-14-24-28-27-23(31-24)13-12-20-16-26-22-7-5-4-6-21(20)22/h4-11,16,26H,3,12-15,17H2,1-2H3 |

InChI Key |

MYWFVOHKFIFWPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C)C(=O)CCC2=NN=C(O2)CCC3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

The synthesis of DW0254 involves multiple steps, including the formation of a hydrophobic pocket within PDE6D. The synthetic route typically involves the use of chemical proteomics and biophysical methods to identify the binding site of DW0254 in PDE6D . Industrial production methods for DW0254 are not widely documented, but they likely involve large-scale synthesis and purification processes to ensure high purity and activity.

Chemical Reactions Analysis

DW0254 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DW0254 has several scientific research applications, including:

Chemistry: Used as a tool to study the interaction between PDE6D and RAS proteins.

Biology: Helps in understanding the role of RAS signaling in cell proliferation and survival.

Medicine: Shows potential as a therapeutic agent for treating RAS-mutated leukemias.

Industry: Could be used in the development of new drugs targeting RAS signaling pathways .

Mechanism of Action

DW0254 exerts its effects by binding to the hydrophobic pocket of PDE6D, a known RAS chaperone. This binding prevents the localization of RAS to the plasma membrane, thereby inhibiting RAS-mediated signaling pathways. The inhibition of RAS localization is associated with RAC inhibition through a phosphatidylinositol-3-kinase/AKT-dependent mechanism .

Comparison with Similar Compounds

DW0254 is unique in its ability to inhibit the interaction between PDE6D and RAS proteins. Similar compounds include:

KRAS G12C inhibitors: These compounds specifically target the G12C mutation in KRAS, which is not commonly found in acute leukemias.

Other PDE6D inhibitors: These compounds also target PDE6D but may have different binding sites and mechanisms of action

DW0254 stands out due to its specific targeting of the PDE6D-RAS interaction and its potential therapeutic applications in RAS-mutated leukemias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.